N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-METHOXYPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHOXYPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHOXYPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N4-(3-METHOXYPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its antitumor and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(3-METHOXYPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, it can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its CDK6 inhibitory activity and antitumor properties.
Pyrano[2,3-d]Pyrimidine-2,4-Dione Derivatives: Investigated as PARP-1 inhibitors with antitumor activity.
Uniqueness
N4-(3-METHOXYPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific structural features and its potential to inhibit multiple kinases, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C26H24N6O |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C26H24N6O/c1-33-22-14-8-11-20(17-22)29-24-23-18-28-32(21-12-6-3-7-13-21)25(23)31-26(30-24)27-16-15-19-9-4-2-5-10-19/h2-14,17-18H,15-16H2,1H3,(H2,27,29,30,31) |
InChI Key |
DEZCLSMWGDYGQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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